alpha-Terthienylmethanol

概要

説明

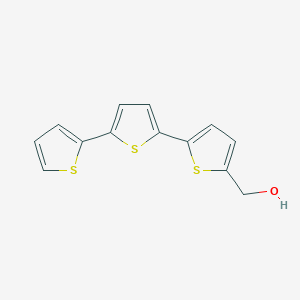

Alpha-Terthienylmethanol (CAS 13059-93-3) is a naturally occurring terthiophene compound isolated from Eclipta prostrata (syn. E. alba), a plant traditionally used in herbal medicine . Its molecular formula is C₁₃H₁₀OS₃, featuring a methanol-substituted terthiophene backbone .

準備方法

化学反応の分析

Alpha-Terthienylmethanol undergoes several types of chemical reactions:

Substitution: The compound can participate in substitution reactions, although detailed conditions and reagents are not extensively covered in the literature.

Common reagents and conditions used in these reactions include NADPH oxidase inhibitors and antioxidants like N-acetyl-l-cysteine and catalase . Major products formed from these reactions include apoptotic cells and increased ROS levels .

科学的研究の応用

Anti-Cancer Properties

Alpha-terthienylmethanol has been extensively studied for its anti-cancer effects across various cell lines.

- Mechanisms of Action : Research indicates that this compound induces apoptosis and inhibits cell growth by generating reactive oxygen species (ROS). It has shown to be a more potent inhibitor of cell growth than cisplatin in ovarian cancer cells, leading to S phase cell cycle arrest and DNA damage marker activation (p-H2AX) .

-

Specific Cancer Types :

- Ovarian Cancer : Studies demonstrate that this compound causes S phase arrest in human ovarian cancer cells by increasing intracellular ROS levels, thus inhibiting cell proliferation .

- Breast Cancer : It has also displayed significant anti-invasive properties against aggressive breast cancer cells (MDA-MB-231), with an IC50 value indicating effective inhibition of VEGF-induced tube formation .

Anti-Angiogenic Activity

This compound exhibits promising anti-angiogenic properties, which are crucial for tumor growth and metastasis.

- Inhibition of Angiogenesis : The compound has been shown to inhibit the activity of specific enzymes involved in angiogenesis, including direct inhibition of VEGFR-2 and protein kinase C (PKC) isozymes α and β2 . This activity was validated through molecular dynamics simulations, indicating its potential as an anti-cancer agent targeting tumor blood supply.

Other Therapeutic Applications

Beyond its anti-cancer properties, this compound has been investigated for other health benefits:

- Anti-Inflammatory Effects : It has demonstrated PTP1B inhibitory effects, which can be beneficial in managing inflammation-related conditions .

- Potential in Hepatoprotection : There are indications that this compound may offer protective effects against liver damage and chronic liver diseases .

Table: Summary of Key Findings on this compound

作用機序

Alpha-Terthienylmethanol exerts its effects primarily through the generation of reactive oxygen species (ROS) via NADPH oxidase . This leads to apoptosis in cancer cells by triggering caspase activation and cytochrome c release into the cytosol . The compound also targets protein kinase C isozymes α and β2, inhibiting angiogenesis .

類似化合物との比較

Alpha-Terthienylmethanol shares structural or functional similarities with several bioactive compounds, particularly in anticancer and antimicrobial applications. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Contrasts

Terthiophene vs. Naphthoquinones: this compound’s terthiophene core enables redox cycling and ROS generation, similar to naphthoquinones like alpha-lapachone. However, lapachones rely on NQO1 enzyme activity for cytotoxicity, whereas this compound directly activates NADPH oxidase .

Antimicrobial Activity: 9-Hydroxy-alpha-lapachone shows specificity against H. pylori (IC₅₀ = 4.64 µM) by inhibiting cystathionine γ-synthase, a key enzyme in bacterial metabolism . This compound lacks documented antibacterial effects but shares ROS-driven cytotoxicity.

Bone Health vs. Cytotoxicity: Hederagenin 3-O-(2-O-acetyl-α-L-arabinopyranoside) diverges functionally, promoting osteogenesis via ALP and bone protein upregulation, contrasting with this compound’s pro-apoptotic effects .

Mechanistic Insights

- ROS Pathways: Both this compound and alpha-lapachone induce ROS, but their sources differ: NADPH oxidase vs. NQO1-mediated redox cycling .

- Cell Cycle Arrest: this compound causes S-phase arrest in ovarian cancer cells , while lapachones often induce G1/S or G2/M arrest depending on cell type.

生物活性

Alpha-Terthienylmethanol, a terthiophene compound derived from the plant Eclipta prostrata, has garnered significant attention due to its potent biological activities, particularly in the realm of cancer research. This article delves into its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by relevant studies and data.

Overview of this compound

This compound (CAS Number: 13059-93-3) is characterized by its unique three-thiophene structure. It has been isolated from various natural sources, including Eclipta prostrata and Tagetes minuta. The compound exhibits a range of biological activities, primarily through its interaction with cellular pathways that regulate apoptosis and angiogenesis.

Target Interaction

This compound primarily targets Transketolase , an enzyme involved in the pentose phosphate pathway. This interaction leads to increased production of reactive oxygen species (ROS), which are crucial for inducing apoptosis in cancer cells. The compound's ability to elevate ROS levels while decreasing glutathione (GSH) levels underpins its cytotoxic effects against various cancer cell lines, including human endometrial and ovarian cancer cells .

Biochemical Pathways

The generation of ROS triggers a cascade of cellular events:

- Induction of Apoptosis : The compound activates caspases and cytochrome c release, leading to programmed cell death.

- Cell Cycle Arrest : Studies have shown that this compound can induce S phase arrest in ovarian cancer cells, inhibiting their proliferation .

Cytotoxic Effects

Numerous studies have evaluated the cytotoxic potential of this compound:

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| Human Endometrial Cells (Hec1A) | <1 | Induces apoptosis |

| Human Endometrial Cells (Ishikawa) | <1 | Induces apoptosis |

| Bovine Aortic Endothelial Cells (BAECs) | 2.7 ± 0.4 | Inhibits tube formation |

| MDA-MB-231 Breast Cancer Cells | 10 | Impairs invasiveness |

These findings highlight the compound's strong anticancer properties, making it a candidate for further therapeutic exploration.

Antiangiogenic Activity

This compound has demonstrated significant antiangiogenic effects through its inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase C (PKC) isozymes α and β2. Molecular dynamics simulations have validated these interactions, indicating a potential mechanism for its anti-cancer activity by disrupting blood vessel formation in tumors .

Case Studies and Research Findings

Several key studies have illustrated the biological activity of this compound:

- Cytotoxicity Against Cancer Cells : A study published in Molecules reported that this compound exhibited an IC50 value less than 1 μM against human endometrial cancer cells, showcasing its potent cytotoxicity .

- Mechanistic Insights : Research indicated that the compound induces apoptosis via ROS generation through NADPH oxidase activation in human endometrial cancer cells .

- Antiangiogenic Properties : Another study highlighted its ability to inhibit VEGF-induced tube formation in BAECs with an IC50 of 2.7 μM, further supporting its role as an antiangiogenic agent .

特性

IUPAC Name |

[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYZWWNNJZMQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332399 | |

| Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13059-93-3 | |

| Record name | [2,2′:5′,2′′-Terthiophene]-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。